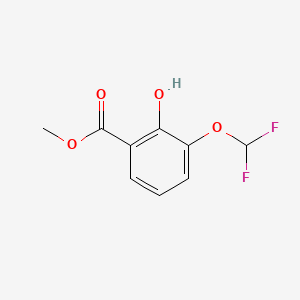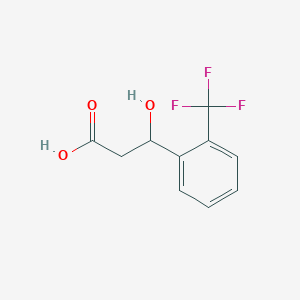
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a phenyl group attached to a propanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Trifluoromethyl)phenyl)propanoic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
2-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with the hydroxy group at a different position, leading to variations in its properties and applications
Uniqueness
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is unique due to the combination of its hydroxy, trifluoromethyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H9F3O3 |
|---|---|
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8,14H,5H2,(H,15,16) |
Clé InChI |
FEVJTMKRMAKGLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CC(=O)O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)
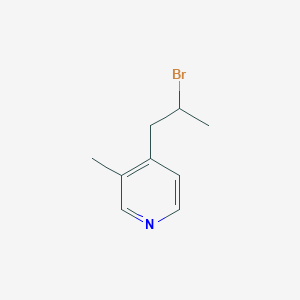
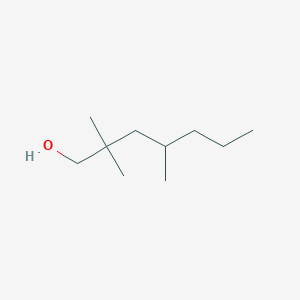

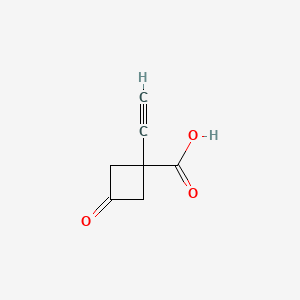
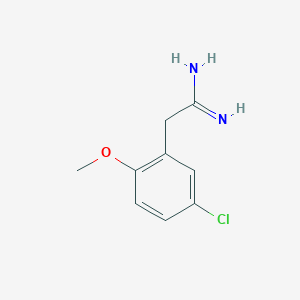
![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)


